L-Alanyl-O-benzoyl-L-serine
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Overview
Description
L-Alanyl-O-benzoyl-L-serine is a dipeptide compound composed of L-alanine and O-benzoyl-L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-O-benzoyl-L-serine typically involves the coupling of L-alanine with O-benzoyl-L-serine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: L-Alanyl-O-benzoyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of L-alanine and O-benzoyl-L-serine.
Oxidation and Reduction: The benzoyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
- Hydrolysis products: L-alanine and O-benzoyl-L-serine.
- Oxidation products: Oxidized derivatives of the benzoyl group.
- Reduction products: Reduced derivatives of the benzoyl group.
- Substitution products: Compounds with substituted benzoyl groups.
Scientific Research Applications
L-Alanyl-O-benzoyl-L-serine has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its potential role in enzymatic reactions and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanyl-O-benzoyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. The benzoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
L-Alanyl-O-benzoyl-L-serine can be compared with other similar compounds, such as:
L-Alanyl-L-serine: Lacks the benzoyl group, resulting in different chemical and biological properties.
L-Alanyl-L-phenylalanine: Contains a phenylalanine residue instead of serine, leading to variations in its reactivity and applications.
L-Alanyl-L-leucine: Features a leucine residue, which affects its hydrophobicity and interaction with biological targets.
Properties
CAS No. |
921934-41-0 |
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Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-benzoyloxypropanoic acid |
InChI |
InChI=1S/C13H16N2O5/c1-8(14)11(16)15-10(12(17)18)7-20-13(19)9-5-3-2-4-6-9/h2-6,8,10H,7,14H2,1H3,(H,15,16)(H,17,18)/t8-,10-/m0/s1 |
InChI Key |
BKIAEMZSGYHNKW-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)C1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)C1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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